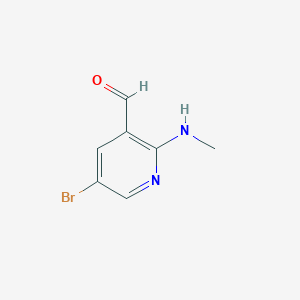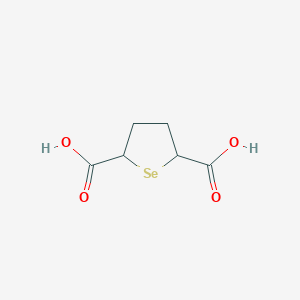
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid is a selenium-containing organic compound with the molecular formula C6H8O4Se. It is a derivative of hexaric acid, where selenium replaces one of the oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid typically involves the reaction of hexaric acid derivatives with selenium reagents. One common method includes the use of selenous acid (H2SeO3) in the presence of a dehydrating agent to facilitate the incorporation of selenium into the hexaric acid structure .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenide compounds .
Aplicaciones Científicas De Investigación
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing selenium-containing organic compounds, which are valuable in studying the role of selenium in organic chemistry.
Biology: The compound is used in biochemical studies to investigate the effects of selenium on biological systems, including its antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits in human health.
Mecanismo De Acción
The mechanism of action of 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid involves its interaction with various molecular targets and pathways. Selenium, as an essential trace element, plays a crucial role in the antioxidant defense system by being a component of selenoproteins. These proteins help protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). The compound’s effects are mediated through its incorporation into these selenoproteins, enhancing their activity and stability .
Comparación Con Compuestos Similares
2,5-Anhydro-3,4-dideoxyhexaric acid: A similar compound where oxygen replaces selenium.
2,5-Furandicarboxylic acid, tetrahydro-: Another related compound with a different functional group arrangement.
Uniqueness: 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. Selenium’s role in biological systems, particularly in antioxidant defense, makes this compound particularly valuable for research in health and disease .
Propiedades
Número CAS |
18721-69-2 |
|---|---|
Fórmula molecular |
C6H8O4Se |
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
selenolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4Se/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
WFKGWJKGEDFLTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC([Se]C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
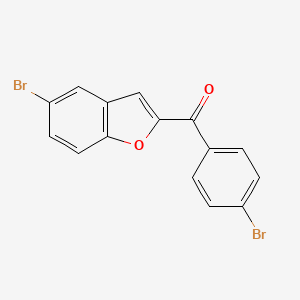

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)
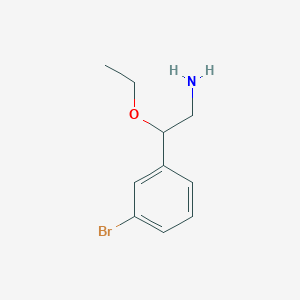

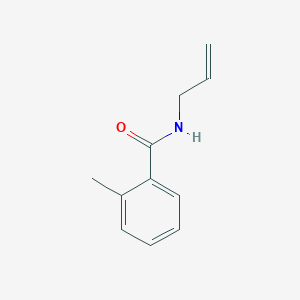

![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

